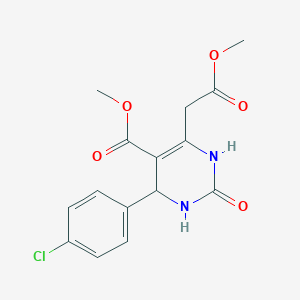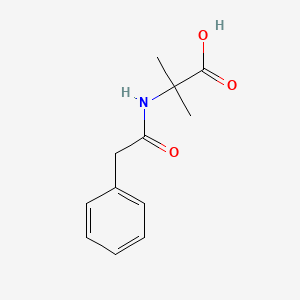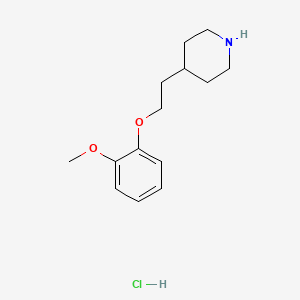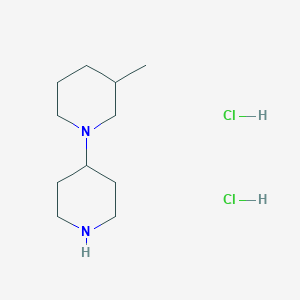![molecular formula C7H11BrO2 B3022312 Methyl 2-[1-(bromomethyl)cyclopropyl]acetate CAS No. 855473-50-6](/img/structure/B3022312.png)
Methyl 2-[1-(bromomethyl)cyclopropyl]acetate
Overview
Description
Methyl 2-[1-(bromomethyl)cyclopropyl]acetate is a chemical compound that serves as an intermediate in the synthesis of various cyclopropyl-containing molecules. Its structure includes a cyclopropyl group, which is a three-membered carbon ring, known for its angle strain and reactivity, attached to an acetate ester functionality. This compound is particularly interesting due to the presence of the bromomethyl group, which can participate in further chemical transformations.
Synthesis Analysis
The synthesis of cyclopropyl-containing compounds can be achieved through various methods. For instance, the preparation of cyclopropylideneacetates, which are closely related to the target molecule, has been reported using a sequence of reductive cyclopropanation, mesylation, and oxidative cleavage . Similarly, methyl 1,1,2-tribromocyclopropanecarboxylate, a precursor to various cyclopropyl derivatives, can be synthesized by dibromocyclopropanation of methyl α-bromoacrylate . These methods highlight the versatility of cyclopropyl intermediates in organic synthesis.
Molecular Structure Analysis
The molecular structure of cyclopropyl compounds is characterized by the cyclopropane ring, which imparts unique chemical properties due to its ring strain. The presence of substituents, such as the bromomethyl group in this compound, can influence the reactivity and stereochemical outcomes of subsequent reactions. For example, the stereochemical course of the photo-induced Berson-Willcott rearrangement of cyclopropyl acetates has been studied, demonstrating the influence of substituents on reaction rates and products .
Chemical Reactions Analysis
Cyclopropyl compounds are known to undergo a variety of chemical reactions. The tribromo-ester, closely related to our compound of interest, can be converted into valuable cyclopropene synthons . Methyl 2-cyclopropyl-2-diazoacetate, another related compound, can undergo dediazoniation and 1,3-dipolar cycloaddition to yield cyclopropyl-substituted pyrazolinecarboxylates . Additionally, cyclopropenylmethyl acetates have been shown to undergo gold-catalyzed rearrangement to Z-acetoxydienes .
Physical and Chemical Properties Analysis
The physical properties of cyclopropyl-containing polymers, such as solubility and glass transition temperatures, have been investigated. For example, polymers derived from the acrylate and methacrylate esters of cyclopropylcarbinol were found to be soluble in acetone and tetrahydrofuran, with glass transition temperatures ranging from 72-80°C . These properties are crucial for the practical application of these materials in various fields.
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 2-[1-(bromomethyl)cyclopropyl]acetate is primarily used as a reactant in organic synthesis . The specific targets of this compound can vary depending on the context of the reaction it is involved in.
Biochemical Pathways
The specific biochemical pathways affected by this compound are dependent on the molecules it reacts with. For instance, it has been used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, it is recommended to be stored at 0-8°C .
properties
IUPAC Name |
methyl 2-[1-(bromomethyl)cyclopropyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-10-6(9)4-7(5-8)2-3-7/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDWPPJIBOBEOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CC1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701269909 | |
| Record name | Methyl 1-(bromomethyl)cyclopropaneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701269909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
855473-50-6 | |
| Record name | Methyl 1-(bromomethyl)cyclopropaneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=855473-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-(bromomethyl)cyclopropaneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701269909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3022230.png)

![Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}benzenecarboxylate](/img/structure/B3022233.png)
![Methyl 4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarboxylate](/img/structure/B3022237.png)
![Methyl 2-[(4-formylphenoxy)methyl]-3-nitrobenzenecarboxylate](/img/structure/B3022238.png)
![5-[(4-Methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinol](/img/structure/B3022240.png)







![[2-(2-Methyl-1-piperidinyl)phenyl]methanamine](/img/structure/B3022250.png)